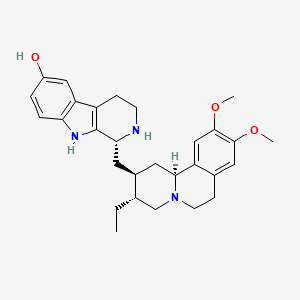

Tubulosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tubulosine is a member of the class of beta-carbolines that is tubulosan bearing methoxy groups at positions 10 and 11 and a hydroxy group at the 8' position. It is an isoquinoline alkaloid, a secondary amino compound, a tertiary amino compound, a member of beta-carbolines, a member of isoquinolines and a member of phenols. It derives from a hydride of a tubulosan.

Wissenschaftliche Forschungsanwendungen

Traditional Medicine and Therapeutic Potential

Tubulosine, along with other phytochemicals like alangine and ankorine, is found in the plant Alangium salviifolium, which is used in traditional Ayurveda and Siddha systems of medicine. This plant is traditionally used for treating various ailments, and modern scientific literature reports its potential efficacy against conditions like hypertension, diabetes, epilepsy, cancer, inflammation, and more. The phytoconstituents of this plant, including tubulosine, have been associated with a variety of biological effects, demonstrating their therapeutic potential. Ongoing research aims to develop evidence-based phyto-medications from these phytochemicals, focusing on their bioactivity, pharmacokinetics, and pharmacodynamics through extensive analysis and clinical trials (Panara et al., 2016).

Adsorption Mechanisms and Environmental Applications

Although not directly about tubulosine, related research on organic chemical adsorption on Carbon Nanotubes (CNTs) sheds light on the complexity of organic chemical-CNT interactions. This knowledge is crucial for assessing the environmental impact and potential applications of these materials, including those related to tubulosine's structural analogs or derivatives. The studies reveal that the adsorption mechanisms are influenced by properties of both CNTs and organic chemicals, and understanding these interactions is vital for applications in environmental science and water treatment (Pan & Xing, 2008).

Nanotechnology and Drug Delivery

Tubulosine's relevance in the context of nanotechnology and drug delivery can be inferred from studies on nanotubes. One of the most promising applications of nanotechnology is the targeted delivery of drugs using nanotubes. Functionalized nanotubes might target specific cells, ingest, and then release their contents in response to a chemical trigger, which could significantly improve the treatment of diseases like cancer. Mathematical modeling and theoretical investigations are crucial for the development of nanotube drug-delivery capsules, which holds great potential for medical therapeutics (Hilder & Hill, 2009).

Eigenschaften

CAS-Nummer |

2632-29-3 |

|---|---|

Molekularformel |

C29H37N3O3 |

Molekulargewicht |

475.6 g/mol |

IUPAC-Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol |

InChI |

InChI=1S/C29H37N3O3/c1-4-17-16-32-10-8-18-13-27(34-2)28(35-3)15-22(18)26(32)12-19(17)11-25-29-21(7-9-30-25)23-14-20(33)5-6-24(23)31-29/h5-6,13-15,17,19,25-26,30-31,33H,4,7-12,16H2,1-3H3/t17-,19-,25+,26-/m0/s1 |

InChI-Schlüssel |

JRVWIILYWSBUMC-PRUVNFMMSA-N |

Isomerische SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC |

Kanonische SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC |

Andere CAS-Nummern |

2632-29-3 |

Synonyme |

10,11-dimethoxytubulosanol tubulosine tubulosine, (1'beta)-isomer tubulosine, (1'beta,2alpha,3beta,14beta)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

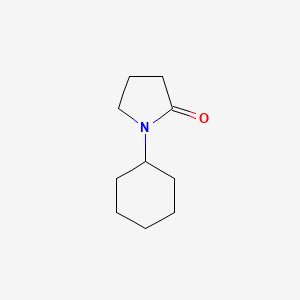

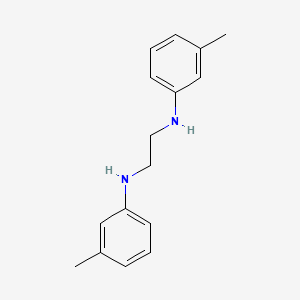

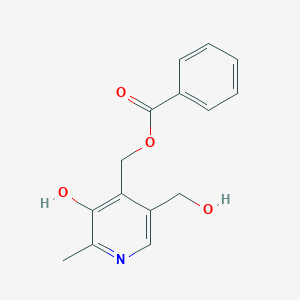

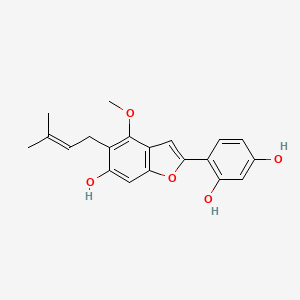

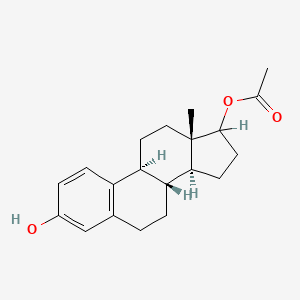

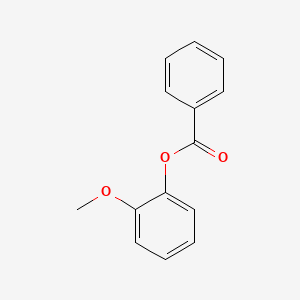

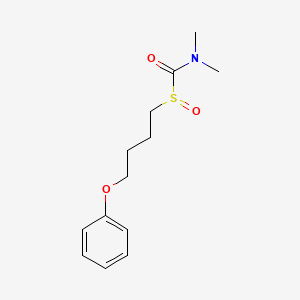

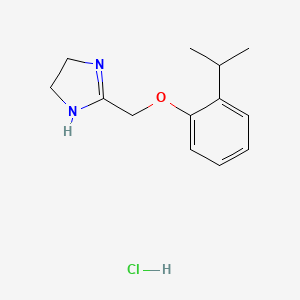

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B1194108.png)